molecular formula C6H12ClNO B1530819 2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride CAS No. 110590-22-2

2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride

Cat. No.: B1530819
CAS No.: 110590-22-2
M. Wt: 149.62 g/mol
InChI Key: BLKSVKVKARYQPD-UHFFFAOYSA-N
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Description

2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride is a chemical compound with the CAS Number: 110590-22-2 . It has a molecular weight of 149.62 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H11NO.ClH/c1-3-6-4-2-5(1)7-8-6;/h5-7H,1-4H2;1H . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride has been synthesized through various methods. One such method includes the cycloaddition of 2-chloro-2-nitrosopropane to 1,3-cyclohexadiene (Kesler, 1980).
  • Another approach involved the synthesis of chiral cyclic amino acid esters, showcasing the versatility of this compound in forming complex structures (Moriguchi et al., 2014).

Chemical Reactions and Intermediates

  • This compound has proven to be a valuable intermediate in synthesizing active pharmaceutical ingredients (APIs). A continuous flow process for hydrogenation of cycloadducts of this compound to cis-4-aminocyclohexanols shows its importance in pharmaceutical synthesis (Szabó et al., 2019).

Structural and Molecular Studies

  • The structure of complexes involving this compound, like with pentachlorophenol, has been studied. These studies are crucial for understanding intermolecular interactions and hydrogen bonding (Majerz et al., 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It is known that this compound is structurally related to the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the body, particularly the cholinergic system.

Mode of Action

Based on its structural similarity to tropane alkaloids , it can be hypothesized that it may interact with its targets in a similar manner. Tropane alkaloids typically exert their effects by binding to and inhibiting the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the nervous system.

Biochemical Pathways

Given its structural similarity to tropane alkaloids , it is plausible that it may affect similar pathways. Tropane alkaloids are known to influence the cholinergic system, which plays a crucial role in many physiological processes including muscle contraction, heart rate, memory, and learning.

Result of Action

Based on its structural similarity to tropane alkaloids , it can be hypothesized that it may have similar effects. Tropane alkaloids are known to cause a range of effects depending on the specific compound and dosage, including increased heart rate, dry mouth, urinary retention, and changes in mood and cognition.

Properties

IUPAC Name

2-oxa-3-azabicyclo[2.2.2]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-3-6-4-2-5(1)7-8-6;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKSVKVKARYQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride
Reactant of Route 2
2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride
Reactant of Route 3
2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride
Reactant of Route 4
2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride
Reactant of Route 5
2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride
Reactant of Route 6
2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride

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